molecular formula C21H21N3O5 B13474943 Cbz-Gly-D-Trp CAS No. 202595-75-3

Cbz-Gly-D-Trp

Cat. No.: B13474943
CAS No.: 202595-75-3
M. Wt: 395.4 g/mol
InChI Key: VFJWAPSFRKFYME-GOSISDBHSA-N
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Description

Cbz-Gly-D-Trp, also known as benzyloxycarbonyl-glycine-D-tryptophan, is a synthetic dipeptide. It is composed of glycine and D-tryptophan, with a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of glycine. This compound is commonly used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Gly-D-Trp typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides on a solid support. The process begins with the attachment of the first amino acid (glycine) to a resin. The Cbz protecting group is then introduced to protect the amino group of glycine. The next step involves the coupling of D-tryptophan to the protected glycine. This is achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yields. The use of protecting groups like Cbz is crucial in preventing unwanted side reactions and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cbz-Gly-D-Trp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cbz-Gly-D-Trp involves its interaction with specific molecular targets. The Cbz protecting group stabilizes the peptide during synthesis, preventing unwanted side reactions. Upon deprotection, the free peptide can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The glycine and D-tryptophan residues contribute to the peptide’s overall structure and function, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-Gly-D-Trp is unique due to the presence of D-tryptophan, which imparts distinct stereochemical properties compared to its L-counterpart. This can influence the peptide’s biological activity and interactions with molecular targets .

Properties

CAS No.

202595-75-3

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid

InChI

InChI=1S/C21H21N3O5/c25-19(12-23-21(28)29-13-14-6-2-1-3-7-14)24-18(20(26)27)10-15-11-22-17-9-5-4-8-16(15)17/h1-9,11,18,22H,10,12-13H2,(H,23,28)(H,24,25)(H,26,27)/t18-/m1/s1

InChI Key

VFJWAPSFRKFYME-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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